molecular formula C12H22N2O2 B15277486 tert-Butyl (R)-6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate

tert-Butyl (R)-6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B15277486
M. Wt: 226.32 g/mol
InChI Key: SUMSUPZIMDXTDF-SECBINFHSA-N
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Description

tert-Butyl ®-6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate is a chemical compound with the molecular formula C12H22N2O2. It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate typically involves the reaction of a suitable amine with a spirocyclic ketone. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack of the amine on the ketone. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl ®-6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

tert-Butyl ®-6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ®-6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate
  • tert-Butyl ®-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate

Uniqueness

tert-Butyl ®-6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate is unique due to its specific spirocyclic structure and the presence of both an amino group and a carboxylate group. This combination of functional groups and the spirocyclic framework provides distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (6R)-6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(4-5-12)6-9(14)7-13/h9H,4-8,13H2,1-3H3/t9-/m1/s1

InChI Key

SUMSUPZIMDXTDF-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CC2)C[C@@H]1CN

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1CN

Origin of Product

United States

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